Ethyl 3-bromo-4-(butylamino)benzoate
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Overview
Description
Ethyl 3-bromo-4-(butylamino)benzoate is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol It is an ethyl ester derivative of benzoic acid, specifically substituted with a bromine atom at the 3-position and a butylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-(butylamino)benzoate typically involves the following steps:
Amination: The substitution of a butylamino group at the 4-position.
Esterification: The formation of the ethyl ester from the carboxylic acid group.
These reactions are carried out under controlled conditions to ensure the desired substitution patterns and to minimize side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(butylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Ethyl 3-bromo-4-(butylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-(butylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and butylamino groups play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(butylamino)benzoate: Lacks the bromine substitution, leading to different reactivity and applications.
Benzonatate: A related compound used as a non-narcotic antitussive, with a different substitution pattern and pharmacological profile.
Uniqueness
Ethyl 3-bromo-4-(butylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine and butylamino groups allows for unique interactions and reactivity compared to other similar compounds .
Properties
CAS No. |
1131594-52-9 |
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Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
ethyl 3-bromo-4-(butylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3 |
InChI Key |
PQKYOQWSDZEAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br |
Origin of Product |
United States |
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